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Compound of Interest

Compound Name: 6-Methyl-4-phenyl-2-chromanol

Cat. No.: B124595

Executive Summary

This technical guide provides a comprehensive overview of 6-methyl-4-phenyl-2-chromanol
(CAS No. 209747-04-6), a heterocyclic organic compound belonging to the chromanol class.
While not extensively studied as a primary agent, this molecule holds significant relevance in
the pharmaceutical industry as a known impurity and potential degradation product of
Tolterodine, a muscarinic receptor antagonist.[1] This guide delves into its chemical identity,
physicochemical properties, synthesis, and biological activities, with a particular focus on its
antioxidant potential. By synthesizing available data with established chemical principles, this
document serves as a critical resource for researchers in medicinal chemistry, process
development, and quality control.

Compound Identification and Structure

The fundamental identity of the topic compound is established by its formal nomenclature and
registry numbers, which provide an unambiguous reference for researchers.

e IUPAC Name: 6-methyl-4-phenyl-3,4-dihydro-2H-chromen-2-ol[2][3][4]
o CAS Number: 209747-04-6[2][3][5]

e Molecular Formula: CieH1602[2][5]
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e Synonyms: 3,4-Dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-ol, 6-Methyl-4-
phenylchroman-2-ol, Tolterodine Impurity 13[1][3]

The structure features a benzopyran core, which is a bicyclic system composed of a benzene
ring fused to a pyran ring. The "-ol" suffix and "2-" locant in the IUPAC name indicate a hydroxyl
group at the C2 position, making it a hemiacetal or lactol. This functionality is crucial as it exists
in equilibrium with its open-chain aldehyde form, influencing its reactivity and stability.

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties of 6-Methyl-4-
phenyl-2-chromanol is presented below. These parameters are essential for predicting its
behavior in various chemical and biological systems, including solubility, membrane
permeability, and metabolic stability.

Property Value Source
Molecular Weight 240.30 g/mol [2][41[5]
Melting Point 80-81 °C [1][5]
Boiling Point (Predicted) 377.2+42.0°C [1][5]
Density (Predicted) 1.173 £ 0.06 g/cm?3 [1][5]
pKa (Predicted) 12.71 +0.40 [1][5]
LogP (Predicted) 3.2-36 [11[4115]
Hydrogen Bond Donors 1 [1][5]
Hydrogen Bond Acceptors 2 [11[5]
Rotatable Bond Count 1 [1][5]

Context and Significance: A Tolterodine Impurity

The primary context in which 6-Methyl-4-phenyl-2-chromanol is encountered is during the
synthesis and stability testing of Tolterodine.[1] Tolterodine is a competitive muscarinic receptor
antagonist used for the treatment of overactive bladder. Impurities in active pharmaceutical
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ingredients (APIs) are a major concern for regulatory bodies, as they can impact the safety and
efficacy of the final drug product.

This chromanol derivative is structurally related to key intermediates in Tolterodine synthesis.
Specifically, it can arise from the over-reduction or incomplete purification of the ketone
intermediate, 6-methyl-4-phenylchroman-2-one. Understanding its formation, characterization,
and potential biological effects is therefore critical for process chemists and quality assurance
professionals in the pharmaceutical industry.

Synthesis and Chemical Reactivity

While specific, dedicated syntheses of 6-Methyl-4-phenyl-2-chromanol are not prevalent in
the literature, its formation can be logically inferred from standard organic chemistry
transformations applied to the chromanone scaffold.

The most direct route involves the reduction of the corresponding lactone (chroman-2-one).
This transformation is a pivotal control point where the formation of the chromanol as a
byproduct can occur.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b124595?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

6-Methyl-4-phenylchroman-2-ona Reduction
(Ketone Intermediate) ) #

e 6-Methyl-4-phenyl-2-chromanol
(Target Compound)

Reducing Agent
(e.g., NaBHa4, DIBAL-H)

————————————————————————————

Radical Propagation Cycle

Lipid (LH)

xidative
Stress

+LH

* 02 \chain Reaction)

Intervention by Chromanol

- . Chromanol-OH
Lipid Peroxyl Radical (LOO*) (6-Methyl-4-phenyl-2-chromanol)

\Wtion \H;donation

Lipid Hydroperoxide (LOOH) Stabilized Chromanoxyl
(Neutralized) Radical (Chromanol-Os)

\
|
I
]
I
I
:
I
|
I
I
I
|
I
Lipid Radical (Ls) |
|
I
I
|
I
I
I
I
I
I
1
I
]
I
I

A e — =

(&

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b124595?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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